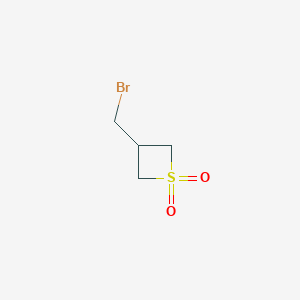
3-(Bromomethyl)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)thietane 1,1-dioxide: is a heterocyclic compound with the molecular formula C4H7BrO2S. It is a member of the thietane family, characterized by a four-membered ring containing sulfur. The compound is notable for its bromomethyl group and the presence of two oxygen atoms bonded to the sulfur, forming a sulfone group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis from Thietane: One common method involves the bromination of thietane, followed by oxidation to introduce the sulfone group.
Direct Synthesis: Another approach is the direct bromomethylation of thietane 1,1-dioxide using bromomethylating agents such as bromoform (CHBr3) under basic conditions.
Industrial Production Methods: Industrial production of 3-(Bromomethyl)thietane 1,1-dioxide often involves large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)thietane 1,1-dioxide is highly reactive, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can undergo reduction to form the corresponding sulfide or sulfoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are used under mild to moderate conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Further oxidation can yield sulfonic acids or other higher oxidation state compounds.
Reduction Products: Reduction typically produces sulfides or sulfoxides.
科学的研究の応用
Chemistry:
Building Block: 3-(Bromomethyl)thietane 1,1-dioxide serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
作用機序
The mechanism of action of 3-(Bromomethyl)thietane 1,1-dioxide largely depends on its reactivity, particularly the bromomethyl group. This group can form covalent bonds with various nucleophiles, leading to the formation of new compounds. In biological systems, it may interact with nucleophilic sites on biomolecules, potentially altering their function or activity .
類似化合物との比較
3-(Bromomethyl)-3-methylthietane 1,1-dioxide: This compound has an additional methyl group, which can influence its reactivity and physical properties.
3-(Chloromethyl)thietane 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity patterns.
Uniqueness:
特性
IUPAC Name |
3-(bromomethyl)thietane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCKMBGUGAULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785550-68-6 |
Source


|
| Record name | 3-(bromomethyl)-1lambda6-thietane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














